molecular formula C9H14BrNO B3385122 Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide CAS No. 61186-06-9

Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide

Cat. No.: B3385122
CAS No.: 61186-06-9
M. Wt: 232.12 g/mol
InChI Key: ZCMWDDIBWZDMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Phenethylamine (B48288) Chemistry

Substituted phenethylamines are a broad class of organic compounds derived from the basic phenethylamine structure. wikipedia.org Modifications can occur at three primary locations: the phenyl ring, the ethyl sidechain, and the amino group. These substitutions give rise to a wide spectrum of compounds, including stimulants, hallucinogens, and antidepressants. wikipedia.org "Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide" is a member of this family, featuring a hydroxyl group on the phenyl ring at the meta position and a methyl group on the nitrogen atom of the amino group.

The structural characteristics of this compound place it in a category of phenethylamines with potential for interaction with various biological targets. The presence of the phenolic hydroxyl group and the secondary amine are key features that influence its physicochemical properties and, consequently, its potential biological activity.

Significance of Phenol (B47542), 3-[2-(methylamino)ethyl]-, hydrobromide as a Research Subject

While "this compound" is not extensively documented in the scientific literature, its structural similarity to well-studied phenethylamines suggests its potential as a valuable research chemical. Its significance can be inferred in several areas:

Reference Standard: In forensic and analytical chemistry, a well-characterized sample of this compound could serve as a reference standard for the identification and quantification of related "designer drugs" or metabolites in biological samples. nih.gov

Structure-Activity Relationship (SAR) Studies: The specific placement of the hydroxyl group at the 3-position is a key variable in SAR studies. Research on related compounds has shown that the substitution pattern on the phenyl ring significantly impacts the compound's affinity and selectivity for different receptors. biomolther.orgbiomolther.org Investigating the properties of this 3-hydroxy analog in comparison to its 2-hydroxy and 4-hydroxy counterparts can provide valuable insights into the structural requirements for specific biological activities.

Precursor for Synthesis: This compound could serve as a starting material or intermediate in the synthesis of more complex molecules. The functional groups present—a phenol, a secondary amine, and an ethyl sidechain—offer multiple points for further chemical modification.

The table below provides a summary of the key chemical features of "this compound" and a closely related isomer, "4-[2-(methylamino)ethyl]Phenol hydrobromide," for which more data is available.

FeatureThis compound4-[2-(methylamino)ethyl]Phenol hydrobromide
Molecular Formula C9H14BrNOC9H14BrNO
Molecular Weight 232.12 g/mol 232.12 g/mol
CAS Number Not readily available61186-07-0
Parent Compound 3-[2-(methylamino)ethyl]phenol (B15306235)N-Methyltyramine

Overview of Academic Research Trajectories for Related Chemical Entities

The academic inquiry into substituted phenethylamines is vast and multifaceted. Research on compounds structurally related to "this compound" has generally followed several key trajectories:

Medicinal Chemistry: A significant portion of research focuses on the design and synthesis of novel phenethylamine derivatives as potential therapeutic agents. nih.gov This includes the development of compounds targeting adrenoceptors, dopamine (B1211576) transporters, and serotonin (B10506) receptors. biomolther.orgbiomolther.orgresearchgate.net The goal is often to create molecules with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of a range of conditions, from cardiovascular diseases to neurological disorders. researchgate.netacs.org

Pharmacology and Toxicology: Another major area of research involves elucidating the mechanisms of action, pharmacological effects, and toxicological profiles of these compounds. nih.gov This is particularly relevant for understanding the effects of psychoactive phenethylamines and for developing treatments for intoxication. nih.gov

Analytical and Forensic Science: The proliferation of new psychoactive substances has driven research into the development of sensitive and specific analytical methods for their detection in various matrices, including biological fluids and hair. nih.gov This research is crucial for law enforcement, clinical toxicology, and public health monitoring.

Synthetic Methodology: The development of efficient and stereoselective synthetic routes to substituted phenethylamines remains an active area of research. acs.orgencyclopedia.puborganic-chemistry.orggoogle.comgoogle.com This includes the exploration of new catalysts, reaction conditions, and purification techniques to improve yields and reduce the environmental impact of chemical synthesis.

The table below summarizes some of the key research areas and representative examples of related compounds.

Research AreaExample CompoundsFocus of Study
Medicinal Chemistry Phenylephrine, TapentadolDevelopment of therapeutic agents
Pharmacology Mescaline, 2C-BUnderstanding mechanisms of action and psychoactive effects
Analytical Chemistry Mephedrone, α-PVPDevelopment of detection methods for new psychoactive substances
Synthetic Chemistry Various phenethylamine precursorsOptimization of synthetic routes and methodologies

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(methylamino)ethyl]phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c1-10-6-5-8-3-2-4-9(11)7-8;/h2-4,7,10-11H,5-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMWDDIBWZDMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627762
Record name 3-[2-(Methylamino)ethyl]phenol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61186-06-9
Record name 3-[2-(Methylamino)ethyl]phenol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(methylamino)ethyl]phenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Structure and Stereochemical Attributes of Phenol, 3 2 Methylamino Ethyl , Hydrobromide

Systematic Nomenclature and Structural Representation

The systematic name, Phenol (B47542), 3-[2-(methylamino)ethyl]-, hydrobromide, precisely describes the molecular architecture of the compound. The parent structure is a phenol, which is a benzene (B151609) ring bearing a hydroxyl (-OH) group. wikipedia.orgbritannica.com Attached to the third carbon atom (meta position) of the phenol ring is a 2-(methylamino)ethyl group. quora.com This side chain consists of a two-carbon ethyl group where a methylamino (-NHCH3) group is attached to the second carbon. The "hydrobromide" suffix indicates that the compound is a salt, formed by the reaction of the basic amine group with hydrobromic acid (HBr).

The structure can be visualized as a benzene ring with a hydroxyl group and, at the meta position, an ethyl chain with a secondary amine at its terminus. The nitrogen atom of the amine is protonated, forming an ammonium (B1175870) cation, which is ionically bonded to the bromide anion.

Table 1: Chemical Identification of Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide

IdentifierValue
Molecular FormulaC9H14BrNO
Parent Compound3-[2-(methylamino)ethyl]phenol (B15306235)
Acid SaltHydrobromide

Isomeric Considerations: Positional and Stereochemical Isomers

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. For this compound, both positional and stereochemical isomerism are significant considerations.

The structure of the parent compound, 3-[2-(methylamino)ethyl]phenol, does not inherently possess a chiral center. However, if a hydroxyl group were present on the benzylic carbon of the ethyl side chain, as seen in the related compound phenylephrine, a chiral center would be created. nih.gov In such a case, the compound would exist as a pair of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org

The process of separating a racemic mixture of enantiomers is known as chiral resolution. wikipedia.org This is a critical process in the production of optically active compounds. wikipedia.org Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. chemeurope.com These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org

In research, the differentiation between enantiomers is crucial as they can exhibit significantly different biological activities. Even though direct research on the enantiomers of the specific compound is not available, it is a general principle in pharmacology that one enantiomer may be more active or have a different pharmacological profile than the other. nih.gov

Regioisomers are isomers that have the same functional groups but differ in their positions on a parent structure. In the case of this compound, the position of the 2-(methylamino)ethyl group on the phenol ring can vary, leading to two other regioisomers. The terms ortho, meta, and para are used to describe the relative positions of two substituents on a benzene ring. britannica.comquora.com

Ortho-isomer (2-[2-(methylamino)ethyl]phenol): The 2-(methylamino)ethyl group is on the carbon atom adjacent to the hydroxyl group (position 2).

Meta-isomer (3-[2-(methylamino)ethyl]phenol): The 2-(methylamino)ethyl group is on the carbon atom at position 3 relative to the hydroxyl group. This is the compound of focus in this article.

Para-isomer (4-[2-(methylamino)ethyl]phenol): The 2-(methylamino)ethyl group is on the carbon atom directly opposite the hydroxyl group (position 4). This isomer is also known as N-methyltyramine. wikipedia.org

The physical and chemical properties of these regioisomers are expected to differ due to the different electronic effects and steric interactions resulting from the varied placement of the substituents.

Table 2: Regioisomers of [2-(methylamino)ethyl]phenol

IsomerPosition of [2-(methylamino)ethyl] groupCommon Name of Parent Compound
Ortho2-
Meta3-
Para4N-methyltyramine

Synthetic Methodologies and Chemical Transformations

Derivatization and Analog Development

Derivatization involves the chemical modification of a lead compound to produce analogs with potentially altered chemical properties. For Phenol (B47542), 3-[2-(methylamino)ethyl]-, hydrobromide, the primary sites for modification are the phenolic hydroxyl group and the secondary amine on the side chain.

The phenolic hydroxyl group is a versatile site for chemical modification. nih.gov Its reactivity allows for the formation of ethers and esters, which can significantly change the molecule's polarity and lipophilicity.

Etherification: The phenol can be converted to an ether by reaction with an alkyl halide (e.g., ethyl bromide) in the presence of a weak base (e.g., potassium carbonate). This reaction, known as the Williamson ether synthesis, replaces the acidic proton of the hydroxyl group with an alkyl group.

Esterification: Acylation of the phenolic hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields a phenyl ester. researchgate.net For example, reaction with acetic anhydride would produce the corresponding acetate (B1210297) ester.

These modifications are fundamental in medicinal chemistry for optimizing a compound's characteristics. nih.govnih.gov

Table 2: Example Derivatization Reactions at the Phenolic Hydroxyl Group

Reaction Type Reagents Functional Group Formed
Etherification Ethyl bromide, K₂CO₃ Ether (-O-CH₂CH₃)
Esterification Acetic anhydride, Pyridine Ester (-O-C(O)CH₃)

The secondary amine in the side chain is another key site for derivatization due to its nucleophilic nature.

N-Alkylation and N-Acylation: The secondary amine can react with other alkyl halides to yield tertiary amines. Further reaction can lead to the formation of quaternary ammonium (B1175870) salts. Acylation with acyl chlorides or anhydrides converts the secondary amine into an amide. These reactions can alter the basicity and hydrogen-bonding capability of the side chain. jfda-online.com

Chain Length Modification: Analogs with different side chain lengths (e.g., propylaminoethyl or methylaminopropyl) can be synthesized. However, this typically requires a complete de novo synthesis starting from different precursors, such as 3-hydroxypropiophenone or 3-(3-aminopropyl)phenol (B3037725) derivatives, rather than a simple modification of the final product.

Substitution on the Ethyl Chain: Introducing substituents on the ethyl linker would also necessitate a new multi-step synthesis. For example, to place a hydroxyl group at the benzylic position (yielding phenylephrine), a common starting material would be 3-hydroxyacetophenone, which undergoes a different synthetic route involving the formation of a cyanohydrin or a related intermediate. semanticscholar.org

These derivatization strategies allow for a systematic exploration of the structure-activity relationship of the core molecule.

Advanced Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a compound by probing how it interacts with electromagnetic radiation. These techniques provide detailed information about the compound's molecular connectivity, weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Confirmation of Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. For "Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide," ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while 2D-NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would verify the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

The analysis would typically be conducted in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), which can dissolve the hydrobromide salt. The presence of the hydrobromide salt means the secondary amine is likely protonated, which would influence the chemical shifts of nearby protons, particularly on the ethyl chain and the N-methyl group.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, the N-methyl protons, and the exchangeable protons from the hydroxyl (-OH) and ammonium (B1175870) (N⁺-H) groups. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The ethyl chain protons would appear as two triplets, assuming free rotation, due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns in D₂O.
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Aromatic H (C2, C4, C5, C6)~6.7 - 7.2m (multiplet)4H
Ar-CH₂-~2.9 - 3.1t (triplet)2H
-CH₂-N⁺H-~3.2 - 3.4t (triplet)2H
N⁺H-CH₃~2.7 - 2.9s (singlet)3H

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom in the molecule. The number of signals would confirm the molecular symmetry. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the hydroxyl group (C3) appearing significantly downfield.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For "this compound," a soft ionization technique like Electrospray Ionization (ESI) would be ideal. In positive ion mode, ESI-MS would detect the cationic form of the molecule (the free base), providing the exact mass of C₉H₁₃NO.

Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), would induce more extensive fragmentation. The fragmentation of phenethylamines is well-characterized and typically involves cleavage of the Cα-Cβ bond and the bond alpha to the nitrogen atom. mdpi.comresearchgate.net The most prominent fragment would likely result from the cleavage of the bond between the two ethyl carbons (β-cleavage), forming a stable benzyl-type cation. Another significant fragmentation pathway is cleavage alpha to the nitrogen, resulting in the loss of the methyl group or the formation of an iminium ion.

Table 2: Predicted Mass Spectrometry Fragmentation Data (EI).
m/z (mass-to-charge ratio)Predicted Fragment StructureFragmentation Pathway
151[C₉H₁₃NO]⁺Molecular Ion (M⁺)
107[C₇H₇O]⁺β-cleavage (loss of CH₂NHCH₃)
44[C₂H₆N]⁺α-cleavage (iminium ion)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of the title compound would exhibit characteristic absorption bands for the phenol (B47542) and secondary amine groups. wpmucdn.comlibretexts.orgorgchemboulder.com The hydrobromide salt form would show a broad absorption for the N⁺-H stretch, which can sometimes overlap with the O-H stretch. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands.
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupAppearance
3200-3500O-H stretchPhenolBroad, strong
2400-3200N⁺-H stretchSecondary AmmoniumBroad, strong
3010-3100C-H stretchAromaticMedium
2850-2960C-H stretchAliphatic (CH₂, CH₃)Medium
1580-1620C=C stretchAromatic RingMedium-Strong
1200-1300C-O stretchPhenolStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The phenol chromophore in the molecule would result in characteristic absorbance peaks in the UV region, typically around 270-280 nm, arising from π→π* transitions in the benzene ring. The exact position of the maximum absorbance (λ_max) and the molar absorptivity are sensitive to the solvent and the pH, as deprotonation of the phenolic hydroxyl group in basic conditions would cause a bathochromic (red) shift.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating the target compound from impurities and for performing quantitative analysis. The choice between liquid and gas chromatography depends on the compound's polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of polar, non-volatile compounds like "this compound." thermofisher.com A reversed-phase HPLC method would be most suitable.

Column: A C18 or C8 stationary phase would provide good retention and separation based on hydrophobicity.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating impurities with a wide range of polarities.

Detection: A UV detector set at the λ_max of the phenol chromophore (around 275 nm) would offer high sensitivity and selectivity. A Diode Array Detector (DAD) could also be used to acquire full UV spectra, aiding in peak identification and purity assessment.

Quantitative analysis would be performed by creating a calibration curve from the peak areas of standard solutions of known concentrations. This allows for the precise determination of the compound's concentration in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Detection

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC is challenging due to its low volatility and the presence of polar -OH and -NH groups, which can cause peak tailing and adsorption onto the column. shimadzu.comshimadzu.com

To overcome these issues, chemical derivatization is necessary. The active hydrogens of the phenol and amine groups are replaced with less polar, more volatile groups. Common derivatization reagents for this purpose include:

Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would react with both the -OH and -NH groups.

Acylating agents: such as trifluoroacetic anhydride (B1165640) (TFAA), which readily forms stable derivatives with amines and phenols. shimadzu.comshimadzu.com

The resulting derivatized compound would be significantly more volatile and exhibit better chromatographic behavior. GC-MS analysis of the derivative would then allow for the separation and identification of volatile impurities. koreascience.kr The mass spectrometer detector provides definitive identification of the peaks based on their mass spectra and fragmentation patterns, which would be specific to the derivatized molecule.

Table of Mentioned Chemical Compounds

Table 4: List of Chemical Compounds Mentioned in the Article.
Compound NameSynonym/AbbreviationRole in Article
This compound-Primary subject of the article
Deuterium OxideD₂ONMR Solvent
Dimethyl sulfoxide-d₆DMSO-d₆NMR Solvent
Acetonitrile-HPLC Mobile Phase Component
Methanol-HPLC Mobile Phase Component
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGC Derivatization Reagent
Trifluoroacetic anhydrideTFAAGC Derivatization Reagent

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique widely used for the qualitative monitoring of organic reactions and for the preliminary assessment of compound purity. khanacademy.orgrroij.com In the synthesis of "this compound," TLC is an indispensable tool for tracking the progress of the reaction, identifying the presence of starting materials, intermediates, and the final product. thieme.de

The separation on a TLC plate is based on the principle of differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). khanacademy.org For a polar compound like "this compound," a polar stationary phase such as silica gel is commonly used. chromatographyonline.com The choice of the mobile phase is crucial for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is often employed, with the polarity of the mixture being adjusted to optimize the separation.

For the analysis of phenethylamine (B48288) derivatives, various solvent systems have been reported to be effective. maps.org A common approach involves using a mixture of a nonpolar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) with a polar solvent such as methanol, often with the addition of a small amount of a base like ammonium hydroxide (B78521) to prevent the streaking of the amine spots.

Visualization of the separated spots on the TLC plate can be achieved by several methods. Under UV light at 254 nm, aromatic compounds like "this compound" will appear as dark spots. maps.org Additionally, staining with a suitable reagent can be used for visualization. For primary and secondary amines, a solution of ninhydrin (B49086) is a common staining agent, which upon heating produces a characteristic colored spot.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. It is dependent on the specific stationary and mobile phases used. An illustrative table of hypothetical Rf values for "this compound" and a potential precursor in different solvent systems is provided below.

Table 1: Illustrative TLC Data for this compound
CompoundMobile Phase System*Hypothetical Rf ValueVisualization Method
This compoundEthyl Acetate/Methanol/Ammonium Hydroxide (85:10:5)0.45UV (254 nm), Ninhydrin Stain
3-(2-Aminoethyl)phenol (Precursor)Ethyl Acetate/Methanol/Ammonium Hydroxide (85:10:5)0.30UV (254 nm), Ninhydrin Stain
This compoundDichloromethane/Methanol (9:1)0.55UV (254 nm), Ninhydrin Stain
3-(2-Aminoethyl)phenol (Precursor)Dichloromethane/Methanol (9:1)0.40UV (254 nm), Ninhydrin Stain

*Stationary Phase: Silica Gel 60 F254

Chiral Chromatography for Enantiomeric Purity Determination

"this compound" possesses a chiral center at the carbon atom adjacent to the methylamino group, and therefore, can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to determine the enantiomeric purity of the compound. mdpi.com Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. sigmaaldrich.comresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation. mdpi.com For the separation of phenethylamine enantiomers, several types of CSPs have been shown to be effective, including those based on cyclodextrins, proteins, and Pirkle-type phases. sigmaaldrich.comresearchgate.net

The choice of the mobile phase is also critical and depends on the type of CSP used. In normal-phase chiral chromatography, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. In reversed-phase mode, mixtures of water or buffers with organic solvents like acetonitrile or methanol are employed.

The determination of enantiomeric excess (% ee) is a primary goal of chiral chromatography. This is calculated from the peak areas of the two enantiomers in the chromatogram. The following table provides a hypothetical example of a chiral HPLC method for the enantiomeric purity determination of "this compound."

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity Determination
ParameterCondition
ColumnChiralpak AD-H (amylose derivative CSP)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 272 nm
Hypothetical Retention Time (R-enantiomer)8.5 min
Hypothetical Retention Time (S-enantiomer)10.2 min

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. whiterose.ac.uk For a crystalline solid like "this compound," single-crystal X-ray diffraction can be used to determine its absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

A hypothetical set of crystallographic data for "this compound" is presented in the table below, based on typical values for similar organic salts.

Table 3: Hypothetical Crystallographic Data
ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.5
b (Å)10.2
c (Å)15.4
Volume (Å3)1334.28
Z4
Calculated Density (g/cm3)1.45

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. azom.comvelp.com For a pure organic compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements should agree with the theoretical values calculated from its empirical formula. accessengineeringlibrary.com This serves as a crucial validation of the compound's identity and purity.

The most common method for determining the elemental composition of organic compounds is combustion analysis. velp.com In this technique, a small, accurately weighed sample of the compound is combusted in an oxygen-rich atmosphere at a high temperature. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From the amounts of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of bromine can be determined by other methods, such as titration or ion chromatography, after decomposition of the organic matrix.

The empirical formula of "this compound" is C9H14BrNO. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. A comparison of the theoretical and hypothetical experimental values is shown in the table below.

Table 4: Elemental Analysis Data for C9H14BrNO
ElementTheoretical %Hypothetical Experimental %
Carbon (C)43.9243.85
Hydrogen (H)5.735.78
Bromine (Br)32.4632.39
Nitrogen (N)5.695.65
Oxygen (O)6.506.58 (by difference)

The close agreement between the theoretical and experimental values would provide strong evidence for the assigned empirical formula and the high purity of the analyzed sample.

Mechanistic Pharmacology: Molecular and Cellular Interactions in Vitro and Ex Vivo Models

Receptor Binding Profiles and Affinities

The affinity of 3-[2-(methylamino)ethyl]phenol (B15306235) for a range of receptors has been investigated to elucidate its mechanism of action.

Research into the receptor binding profile of 3-[2-(methylamino)ethyl]phenol indicates a complex interaction with monoamine systems. While comprehensive binding affinity data for the full spectrum of dopamine (B1211576) and serotonin (B10506) receptor subtypes are not extensively detailed in publicly available literature, its interaction with adrenergic receptors has been noted. The compound is understood to interact with α₁ and α₂ adrenergic receptors. The broader class of phenylethylamines, to which this compound belongs, is known to modulate dopaminergic and serotonergic systems, suggesting a potential for interaction with dopamine (D₁, D₂, D₃) and serotonin (5-HT₁A, 5-HT₂A) receptors, though specific affinity values (Ki) remain to be fully characterized.

A significant aspect of the molecular pharmacology of phenylethylamine and its derivatives is their interaction with Trace Amine-Associated Receptor 1 (TAAR1). β-phenylethylamine (PEA), a closely related endogenous trace amine, is a known agonist of TAAR1. Activation of TAAR1 is a key mechanism through which trace amines modulate monoaminergic neurotransmission. It is hypothesized that 3-[2-(methylamino)ethyl]phenol also acts as a TAAR1 agonist, which in turn influences the function of monoamine transporters.

Beyond the classical monoamine and trace amine receptors, the broader family of G protein-coupled receptors (GPCRs) represents a vast landscape of potential molecular targets. While specific screening of 3-[2-(methylamino)ethyl]phenol against a wide array of GPCRs is not extensively documented, its structural similarity to other biogenic amines suggests the possibility of interactions with other GPCRs. However, without dedicated research, this remains a speculative area.

The modulation of monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), is a crucial component of the pharmacological activity of phenylethylamine derivatives. Activation of TAAR1 by compounds like β-phenylethylamine has been shown to significantly inhibit the uptake of dopamine, norepinephrine, and serotonin by their respective transporters. Furthermore, TAAR1 activation can induce the efflux of these monoamines from presynaptic terminals. This modulation of transporter function is a TAAR1-dependent effect. It is therefore highly probable that 3-[2-(methylamino)ethyl]phenol exerts a similar influence on DAT, NET, and SERT activity, thereby increasing the synaptic concentrations of these key neurotransmitters.

Interactive Data Table: Monoamine Transporter Interactions

TransporterActionMediating ReceptorReference
Dopamine Transporter (DAT)Inhibition of uptake, Induction of effluxTAAR1
Norepinephrine Transporter (NET)Inhibition of uptake, Induction of effluxTAAR1
Serotonin Transporter (SERT)Inhibition of uptake, Induction of effluxTAAR1

Enzymatic Interactions and Inhibition Kinetics

Catechol-O-methyltransferase (COMT) Inhibition

There is currently no scientific literature available that has investigated the inhibitory activity of Phenol (B47542), 3-[2-(methylamino)ethyl]-, hydrobromide against Catechol-O-methyltransferase (COMT). Studies on related phenolic compounds have explored COMT inhibition, but direct evidence for this specific molecule is absent.

Cholinesterase (AChE, BuChE) Interaction Studies

No published research has been found detailing the interactions of Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide with acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Therefore, its potential as a cholinesterase inhibitor remains uncharacterized.

Cellular Signaling Pathways

The effects of this compound on intracellular signaling cascades have not been documented in the available scientific literature.

There are no available data to indicate whether this compound modulates the production or signaling of cyclic AMP (cAMP).

The impact of this compound on phosphoinositide turnover has not been a subject of published scientific inquiry.

Information regarding the ability of this compound to induce receptor internalization or desensitization is not available in the current body of scientific literature.

Structure-Activity Relationships (SAR) in Mechanistic Context

Due to the lack of studies on the pharmacological activity of this compound, no structure-activity relationship (SAR) analyses have been performed in a mechanistic context for this compound.

Correlating Structural Features of this compound and its Analogues with Receptor Affinities

The structure-activity relationship (SAR) of tricyclic antidepressants is a well-established field that provides a framework for understanding the receptor affinities of Metapramine and its potential analogues. The affinity of TCAs for their targets, primarily the monoamine transporters, is influenced by the geometry of the tricyclic ring system, the nature of the alkyl side chain, and the substitution pattern on the rings.

For instance, the length and branching of the alkyl side chain are critical determinants of transporter selectivity. A shorter, two-carbon chain, as seen in some TCAs, can influence potency and selectivity between the norepinephrine transporter (NET) and the serotonin transporter (SERT). The secondary amine in Metapramine's side chain is a feature it shares with other TCAs like desipramine, which are known to exhibit a preference for inhibiting norepinephrine reuptake over serotonin reuptake.

Modifications to the tricyclic ring system, such as the introduction of different substituents at various positions, can also significantly alter receptor affinity. For example, halogenation of the aromatic rings in some TCAs has been shown to enhance affinity for SERT. The presence of the hydroxyl group on the phenyl ring of Metapramine is a key feature that could be a point of modification in hypothetical analogues to alter binding characteristics.

Structural ModificationGeneral Effect on Receptor Affinity in TCAsPotential Impact on Analogues of this compound
Alteration of the alkyl side chain lengthShorter chains (2 carbons) can favor NET inhibition, while longer chains (3 carbons) can increase SERT affinity.Shortening or lengthening the ethylamine (B1201723) side chain could modulate selectivity between NET and SERT.
Modification of the terminal amineSecondary amines generally favor NET inhibition, while tertiary amines can have higher affinity for SERT.Conversion of the N-methylamino group to a dimethylamino group might increase affinity for SERT.
Substitution on the tricyclic ring systemElectron-withdrawing groups (e.g., halogens) can increase affinity, particularly for SERT.Substitution on the phenolic ring could alter binding affinity and selectivity for monoamine transporters.
Modification of the phenol groupThe position and nature of the hydroxyl group can influence hydrogen bonding interactions with the receptor.Esterification or etherification of the phenolic hydroxyl group would likely alter the binding profile.

Elucidating Molecular Determinants of Receptor Selectivity and Functional Activity

The receptor selectivity of Metapramine is a key aspect of its pharmacological profile. In vitro studies have demonstrated that it is a potent inhibitor of norepinephrine reuptake, with comparatively little effect on the reuptake of serotonin or dopamine. wikipedia.org This selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT) is a characteristic feature of secondary amine tricyclic antidepressants. The molecular determinants of this selectivity are thought to lie in the specific interactions between the drug molecule and the amino acid residues within the binding pockets of the respective transporters.

In addition to its effects on monoamine transporters, Metapramine has been identified as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov In vitro binding assays have shown that Metapramine can inhibit the binding of [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP), a radioligand for the PCP binding site within the NMDA receptor ion channel. This interaction suggests that Metapramine can modulate glutamatergic neurotransmission.

The IC50 value for Metapramine's inhibition of [3H]TCP binding to rat cortical membranes was determined to be 1.4 ± 0.2 µM. nih.gov This indicates a lower affinity for the NMDA receptor compared to its high-affinity interaction with the NET. The molecular determinants of this interaction likely involve the bulky tricyclic structure physically occluding the ion channel of the NMDA receptor.

In Vitro and Ex Vivo Cell-Based Assays for Functional Characterization

The functional activity of this compound has been characterized using a variety of in vitro and ex vivo cell-based assays. These assays are essential for determining the compound's potency and efficacy at its molecular targets.

For the characterization of its norepinephrine reuptake inhibition, cell lines endogenously or recombinantly expressing the human norepinephrine transporter (hNET) are commonly used. rti.orgbioivt.comnih.gov In these assays, the ability of Metapramine to inhibit the uptake of a radiolabeled or fluorescent substrate, such as [3H]norepinephrine or a fluorescent monoamine analog, into the cells is measured. The concentration-dependent inhibition allows for the determination of the IC50 value, which is a measure of the compound's potency.

To assess its activity as an NMDA receptor antagonist, functional assays that measure the consequences of receptor activation are employed. One such assay involves measuring the NMDA-evoked increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in ex vivo preparations, such as neonatal rat cerebellar slices. nih.gov Metapramine has been shown to inhibit this NMDA-mediated response, with an IC50 value of 13 µM. nih.gov Other in vitro functional assays for NMDA receptor antagonists include electrophysiological recordings from cultured neurons or cells expressing recombinant NMDA receptors, where the ability of the compound to block NMDA-induced ion currents is quantified. Calcium imaging techniques can also be used to measure the influx of calcium through the NMDA receptor channel and its inhibition by the test compound. researchgate.netnih.gov

TargetAssay TypePrincipleEndpoint MeasuredRelevance for this compound
Norepinephrine Transporter (NET)Radioligand Uptake Inhibition AssayCompetition between the compound and a radiolabeled substrate (e.g., [3H]norepinephrine) for uptake into cells expressing NET.Reduction in intracellular radioactivity, used to calculate IC50.To quantify the potency of norepinephrine reuptake inhibition.
Norepinephrine Transporter (NET)Fluorescent Substrate Uptake AssayInhibition of the uptake of a fluorescent monoamine transporter substrate.Decrease in intracellular fluorescence, used to determine IC50.A non-radioactive alternative to assess NET inhibition.
NMDA ReceptorRadioligand Binding AssayCompetition with a radioligand (e.g., [3H]TCP) for the PCP binding site within the NMDA receptor ion channel.Displacement of the radioligand, used to determine Ki or IC50.To determine the affinity for the NMDA receptor. nih.gov
NMDA ReceptorcGMP Assay in Cerebellar SlicesInhibition of NMDA-stimulated cGMP production in ex vivo brain tissue.Reduction in cGMP levels, used to determine functional antagonist potency (IC50). nih.govTo assess the functional antagonism of NMDA receptors in a tissue preparation. nih.gov
NMDA ReceptorElectrophysiology (Patch-Clamp)Measurement of NMDA-induced ion currents in cultured neurons or cells expressing NMDA receptors.Blockade of inward currents, providing information on the mechanism of antagonism.To characterize the functional inhibition of NMDA receptor channel activity.
NMDA ReceptorCalcium ImagingMeasurement of changes in intracellular calcium concentration in response to NMDA receptor activation.Inhibition of the NMDA-evoked calcium influx.To visualize and quantify the functional antagonism of NMDA receptors at the single-cell level. researchgate.net

Metabolism and Biotransformation Pathways in Vitro and Animal Models

Identification of Primary and Secondary Metabolic Routes

The metabolism of phenylephrine proceeds through several key pathways, with oxidative deamination and conjugation being the most prominent.

N-Demethylation Pathways

While N-demethylation is a common metabolic pathway for many xenobiotics containing a methylamino group, including the structurally similar compound ephedrine, direct evidence for N-demethylation of phenylephrine as a significant metabolic route in vitro or in animal models is not well-documented in the scientific literature. The primary focus of metabolic studies on phenylephrine has been on other major pathways. For instance, studies on ephedrine have shown that it undergoes N-demethylation to form norephedrine wikipedia.org. However, similar findings for phenylephrine are not prominently reported.

O-Methylation and Hydroxylation of the Aromatic Ring

Phenylephrine is not a catecholamine and therefore is not a substrate for catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines like epinephrine and norepinephrine (B1679862) wikipedia.org. Consequently, O-methylation is not considered a metabolic pathway for phenylephrine.

Aromatic hydroxylation, the introduction of an additional hydroxyl group onto the phenyl ring, is a common metabolic reaction for many aromatic compounds, often mediated by cytochrome P450 enzymes. However, specific studies detailing the aromatic hydroxylation of phenylephrine to form catechol or other hydroxylated derivatives are scarce. The primary metabolite identified results from the oxidation of the ethylamine (B1201723) side chain rather than modification of the aromatic ring wikipedia.org.

Glucuronidation and Sulfation Conjugation Reactions

Conjugation reactions, specifically glucuronidation and sulfation, are major pathways in the metabolism of phenylephrine. These phase II metabolic processes significantly increase the water solubility of the compound, facilitating its renal excretion.

Sulfation is a predominant conjugation pathway for phenylephrine, occurring primarily at the phenolic hydroxyl group. This reaction is particularly significant in the intestinal wall, contributing to the extensive first-pass metabolism of orally administered phenylephrine. In vitro studies using human intestinal cell models and recombinant sulfotransferase (SULT) enzymes have highlighted the importance of this pathway frontiersin.org.

Glucuronidation is another important conjugation pathway for phenylephrine. This process involves the attachment of a glucuronic acid moiety to the phenolic hydroxyl group, forming a phenylephrine glucuronide metabolite.

Characterization of Metabolites and their Chemical Structures

The primary and conjugate metabolites of phenylephrine have been identified and characterized.

The major metabolite of phenylephrine is meta-hydroxymandelic acid . This inactive metabolite is formed through oxidative deamination of the ethylamine side chain, a reaction catalyzed by monoamine oxidase (MAO) enzymes wikipedia.org.

The main sulfated metabolite is phenylephrine-3-O-sulfate . This conjugate is formed by the action of sulfotransferases on the phenolic hydroxyl group of the parent compound. Its chemical structure has been confirmed through synthesis and analytical techniques.

The glucuronidated metabolite is phenylephrine glucuronide . This conjugate is formed by the transfer of glucuronic acid to the phenolic hydroxyl group of phenylephrine.

Metabolite NameMetabolic PathwayChemical Formula
meta-Hydroxymandelic acidOxidative DeaminationC₈H₈O₄
Phenylephrine-3-O-sulfateSulfationC₉H₁₃NO₅S
Phenylephrine GlucuronideGlucuronidationC₁₅H₂₁NO₈

Enzymatic Systems Involved in Biotransformation

The biotransformation of phenylephrine is catalyzed by a specific set of enzymes, primarily monoamine oxidases and sulfotransferases.

The oxidative deamination of phenylephrine to meta-hydroxymandelic acid is catalyzed by monoamine oxidase (MAO) , with both MAO-A and MAO-B isoforms being involved wikipedia.org. In vitro studies using human liver microsomes and MAO expression systems have confirmed the role of these enzymes in the metabolic clearance of phenylephrine nih.govresearchgate.net.

The sulfation of phenylephrine is predominantly carried out by sulfotransferases (SULTs).

Cytochrome P450 (CYP) Isoform Contributions

While Cytochrome P450 (CYP) enzymes are major contributors to the metabolism of a vast number of drugs, their role in the biotransformation of phenylephrine appears to be minor compared to that of MAO and SULT enzymes. Extensive searches of the scientific literature did not yield significant evidence for the involvement of specific CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 in the primary metabolic pathways of phenylephrine. In vitro studies with human liver microsomes have primarily focused on the contribution of MAO, and specific studies investigating the role of individual CYP isoforms in phenylephrine metabolism are not widely reported. This suggests that CYP-mediated oxidation is not a major route of elimination for this compound.

Enzyme FamilySpecific Enzyme(s)Metabolic Reaction
Monoamine OxidasesMAO-A, MAO-BOxidative Deamination
SulfotransferasesSULTsSulfation
UDP-GlucuronosyltransferasesUGTsGlucuronidation
Cytochrome P450Not significantly involved-

Uridine Diphosphate Glucuronosyltransferases (UGT) and Sulfotransferases (SULT)

Phase II conjugation reactions, specifically glucuronidation and sulfation, are the principal metabolic pathways for phenylephrine and are thus anticipated to be significant for "Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide". These reactions involve the addition of glucuronic acid or a sulfonate group to the phenolic hydroxyl group, which increases water solubility and facilitates excretion.

Sulfotransferases (SULTs): Sulfation is a major route of metabolism for phenylephrine, with studies indicating that approximately 47% of an oral dose is converted to a sulfate conjugate. nih.gov The cytosolic SULT family of enzymes is responsible for this biotransformation. Research has identified SULT1A3 as the primary enzyme responsible for the sulfation of phenylephrine. nih.gov Kinetic analyses of recombinant human SULT1A3 have demonstrated its high affinity for phenylephrine.

Uridine Diphosphate Glucuronosyltransferases (UGTs): Glucuronidation represents another important, albeit lesser, conjugation pathway for phenylephrine. The UGT enzymes catalyze the transfer of glucuronic acid to the phenolic hydroxyl group. While the specific UGT isoforms responsible for phenylephrine glucuronidation have not been definitively identified, it is inferred that isoforms such as UGT1A1, UGT1A6, and UGT1A9, which are known to metabolize other phenolic compounds, may be involved.

The extensive first-pass metabolism of phenylephrine, primarily through sulfation in the gut wall and liver, contributes to its low oral bioavailability. nih.gov

Table 1: Kinetic Parameters of Phenylephrine Sulfation by Human SULT1A3 Allozymes

AllozymeKm (μM)
Wild-type10.22 ± 0.57
SULT1A3-R144C26.99 ± 3.66
SULT1A3-N235T207.00 ± 65.51

Data adapted from a study on the kinetic constants of wild-type and SULT1A3 allozymes in mediating the sulfation of phenylephrine. nih.gov

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a compound. These studies typically utilize liver microsomes, which contain phase I enzymes like cytochrome P450s and some phase II enzymes, or hepatocytes, which contain a more complete set of metabolic enzymes.

While specific in vitro metabolic stability data, such as half-life (t½) and intrinsic clearance (CLint), for "this compound" are not available, the general procedures for such assays are well-established. In a typical assay, the test compound is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is measured.

For a structurally similar compound like phenylephrine, its known rapid and extensive metabolism suggests that it would exhibit a short half-life and high intrinsic clearance in these in vitro systems. This is consistent with its observed pharmacokinetic profile in vivo.

Table 2: General Parameters for In Vitro Metabolic Stability Assays

ParameterLiver MicrosomesHepatocytes
Enzyme Source Subcellular fraction containing primarily Phase I enzymes and some Phase II enzymes.Intact liver cells containing a full complement of Phase I and Phase II enzymes.
Typical Incubation Time Up to 60 minutes.Can be extended for several hours.
Endpoints Measured Percentage of parent compound remaining over time, half-life (t½), intrinsic clearance (CLint).Percentage of parent compound remaining over time, half-life (t½), intrinsic clearance (CLint), metabolite formation.

Ex Vivo Tissue Distribution and Metabolic Profiling in Animal Models

Ex vivo studies involve the analysis of tissues from an animal that has been previously dosed with a compound. These studies provide valuable information on the distribution of the parent compound and its metabolites in various organs and tissues.

Specific ex vivo tissue distribution and metabolic profiling data for "this compound" are not currently available. However, based on the known pharmacokinetics of the analogous compound phenylephrine, it is expected that following administration to an animal model, the compound would be rapidly distributed. Due to its extensive metabolism, the concentrations of metabolites, particularly sulfate and glucuronide conjugates, would likely be higher than the parent compound in tissues such as the liver, kidneys, and in plasma.

A typical ex vivo study would involve administering the compound to an animal (e.g., a rat), and at various time points, collecting tissues of interest (e.g., liver, kidney, brain, plasma). The concentrations of the parent compound and its metabolites in these tissues would then be quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: Hypothetical Ex Vivo Tissue Distribution Profile Based on Phenylephrine Metabolism

TissueParent Compound ConcentrationMetabolite (Sulfate/Glucuronide) Concentration
Plasma LowHigh
Liver LowHigh
Kidney LowHigh
Intestine Moderate to LowHigh
Brain Very LowVery Low

This table represents a hypothetical distribution pattern for a compound like "this compound" based on the known metabolic fate of phenylephrine.

Neurochemical and Behavioral Studies in Animal Models Mechanistic Focus

Modulation of Neurotransmitter Systems in Specific Brain Regions

No studies were found that investigated the effects of "Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide" on neurotransmitter systems in any brain region.

Microdialysis Studies of Monoamine Release and Reuptake

There are no published in vivo microdialysis studies examining the effect of this compound on the extracellular concentrations of monoamines such as dopamine (B1211576), norepinephrine (B1679862), or serotonin (B10506) in brain regions like the nucleus accumbens, prefrontal cortex, or striatum.

Synaptosomal Uptake and Release Assays

In vitro studies using synaptosomes to measure the direct effects of "this compound" on the uptake and release of neurotransmitters have not been published. Therefore, data on its potential activity as a monoamine transporter inhibitor or releasing agent is not available.

Electrophysiological Investigations of Neuronal Activity

No electrophysiological studies are available in the scientific literature to describe how "this compound" might alter the electrical properties of neurons.

Effects on Neuronal Firing Rates and Patterns

There is no data from in vivo or in vitro electrophysiological recordings to characterize the effects of this compound on the firing rates or patterns of neurons in any brain area.

Modulation of Synaptic Potentials

Research on how "this compound" might modulate excitatory or inhibitory postsynaptic potentials (EPSPs/IPSPs) has not been published.

Behavioral Paradigms for Investigating Central Nervous System Effects

There is a lack of published research on the behavioral effects of "this compound" in established animal models. Therefore, its potential effects on locomotion, anxiety, depression, or psychosis have not been characterized.

Locomotor Activity Assessments and Stereotypy

No specific studies detailing the effects of Phenol (B47542), 3-[2-(methylamino)ethyl]-, hydrobromide on locomotor activity or stereotypy in animal models were identified.

Reinforcement and Reward Pathway Modulation in Non-Addiction Contexts

No specific studies using models like conditioned place preference or intracranial self-stimulation to evaluate the reinforcement properties of this compound were found.

Investigational Models of Sensory Processing and Motor Control

No specific studies investigating the impact of this compound on sensory gating (e.g., prepulse inhibition) or motor coordination were identified.

Molecular and Cellular Adaptations in Brain Tissues Following Administration

Gene Expression and Protein Regulation Studies

No specific studies detailing changes in the expression of genes (like c-Fos or Arc) or proteins in brain tissue following the administration of this compound were found.

Neurotransmitter Receptor Expression and Trafficking

No specific studies examining the effects of this compound on the expression, density, or trafficking of neurotransmitter receptors in the brain were identified.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking Simulations to Elucidate Binding Modes

No studies detailing ligand-receptor docking simulations for Phenol (B47542), 3-[2-(methylamino)ethyl]-, hydrobromide were found. Such studies would be essential to understand its potential binding affinity and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Activity

There is no available research on the development or application of QSAR models for Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide. These models are crucial for predicting the biological activity of a compound based on its chemical structure.

Pharmacophore Modeling for Ligand Design

Information regarding pharmacophore modeling based on or for the design of this compound is not present in the accessible scientific literature. This type of modeling helps in identifying the essential structural features for biological activity.

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

No molecular dynamics simulation studies of this compound complexed with any biological target have been published. MD simulations are used to study the physical movements of atoms and molecules and can provide insight into the stability of ligand-receptor interactions.

In Silico Prediction of Metabolic Fate

There are no specific in silico studies predicting the metabolic fate of this compound. These computational methods are used to predict how the compound might be metabolized by the body.

Biosynthetic Considerations and Natural Occurrence if Applicable to the Compound Class

Putative Biosynthetic Pathways and Enzymatic Machinery

The biosynthesis of N-methyl-meta-tyramine is hypothesized to be a two-step process involving decarboxylation followed by N-methylation.

Step 1: Decarboxylation of an Amino Acid Precursor The immediate precursor to the phenethylamine (B48288) backbone is an aromatic amino acid. For N-methyl-meta-tyramine, the direct precursor is meta-tyramine (m-tyramine), also known as 3-hydroxyphenethylamine. wikipedia.org This precursor is formed through the enzymatic removal of a carboxyl group from the amino acid meta-tyrosine. The enzyme responsible for this critical step is Aromatic L-amino acid decarboxylase (AADC). wikipedia.orgencyclopedia.pub This enzyme is widespread in mammals and other organisms and is responsible for key steps in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506). encyclopedia.pub

Step 2: N-methylation of the Primary Amine Following its formation, m-tyramine (B1210026) would undergo N-methylation, where a methyl group is transferred to its primary amine, converting it into a secondary amine and yielding N-methyl-m-tyramine. This reaction requires a methyltransferase enzyme and a methyl group donor, which is typically S-adenosyl-L-methionine (SAM). wikipedia.org Two primary enzyme candidates could catalyze this reaction:

Phenylethanolamine N-methyltransferase (PNMT): This enzyme is well-known in mammals for its role in the adrenal medulla, where it converts norepinephrine (B1679862) to epinephrine. nih.gov Crucially, PNMT also acts on other phenethylamine-type molecules. It is known to metabolize para-tyramine (the 4-hydroxy isomer) into N-methyltyramine, making it a strong candidate for the methylation of m-tyramine. nih.govwikipedia.org

Tyramine N-methyltransferase: Found in various plants such as barley, this enzyme specifically catalyzes the N-methylation of tyramine. wikipedia.org In plant systems, this or a similar enzyme would be the likely catalyst for such a transformation.

Table 1: Key Enzymes in the Putative Biosynthesis of N-methyl-meta-tyramine

Enzyme Name Abbreviation EC Number Function Key Substrates Common Biological System
Aromatic L-amino acid decarboxylase AADC 4.1.1.28 Removes the carboxyl group from aromatic amino acids. m-Tyrosine, L-DOPA, L-Tryptophan Mammals, Plants
Phenylethanolamine N-methyltransferase PNMT 2.1.1.28 Transfers a methyl group from SAM to the amine of phenylethanolamines. Norepinephrine, p-Tyramine, m-Tyramine (putative) Mammals (Adrenal Medulla, Brain)
Tyramine N-methyltransferase - 2.1.1.27 Transfers a methyl group from SAM to the amine of tyramine. Tyramine Plants (e.g., Barley)

Identification of Endogenous Precursors and Related Natural Products

The biosynthesis of N-methyl-meta-tyramine is rooted in a family of structurally related natural compounds and their metabolic precursors.

Endogenous Precursors: The primary precursors are the amino acid m-tyrosine and its decarboxylation product, m-tyramine . Meta-tyramine is recognized as an endogenous trace amine neuromodulator found in the mammalian nervous system. wikipedia.org

Related Natural Products: The chemical structure of N-methyl-meta-tyramine is closely allied with a variety of other naturally occurring phenethylamines and trace amines. Its para-isomer, N-methyltyramine , is a well-documented human trace amine and a common alkaloid in plants like barley and Citrus fruits. nih.govwikipedia.orgscience.gov Other related compounds include the parent molecule β-phenylethylamine (PEA) , p-tyramine (a widely distributed biogenic amine), and more complex derivatives like hordenine (N,N-dimethyltyramine) found in plants. encyclopedia.pubwikipedia.org These related molecules underscore the prevalence of the underlying biosynthetic machinery in nature.

Future Directions and Unexplored Avenues in Academic Research

Investigation of Novel Mechanistic Pathways

Future research could focus on elucidating the precise molecular mechanisms of action of Phenol (B47542), 3-[2-(methylamino)ethyl]-, hydrobromide. Key areas of investigation would include identifying its primary molecular targets, understanding its downstream signaling cascades, and characterizing its effects on various enzymatic and receptor systems. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) could be employed to identify direct binding partners. Subsequent validation through in vitro and in vivo models would be crucial to confirm these interactions and understand their physiological relevance.

Development of Advanced Analytical Probes and Detection Methods

The development of sensitive and selective analytical methods is a prerequisite for detailed pharmacokinetic and pharmacodynamic studies. Future efforts could be directed towards creating fluorescently labeled or biotinylated derivatives of Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide to serve as chemical probes. These probes would enable researchers to visualize the subcellular localization of the compound and track its interactions in real-time using advanced microscopy techniques. Furthermore, the development of specific antibodies or aptamers could lead to the creation of highly sensitive immunoassays or biosensors for its detection in biological fluids and tissues.

Integration with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of the biological effects of this compound, a systems biology approach is warranted. This would involve integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to the compound. For instance, transcriptomic analysis (RNA-seq) could reveal changes in gene expression, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomic profiling could uncover shifts in metabolic pathways, providing a functional readout of the compound's activity.

Omics Approach Potential Research Focus
GenomicsIdentification of genetic markers influencing response to the compound.
TranscriptomicsAnalysis of gene expression changes in response to treatment.
ProteomicsProfiling of protein expression and post-translational modifications.
MetabolomicsCharacterization of metabolic pathway alterations.

Exploration of Novel Synthetic Routes and Derivatization Strategies

The exploration of new synthetic methodologies could lead to more efficient and scalable production of this compound. Future research in this area might focus on developing stereoselective syntheses to isolate and study individual enantiomers, as biological activity is often stereospecific. Additionally, a systematic derivatization strategy could be employed to create a library of analogs. This would involve modifying the phenolic hydroxyl group, the methylaminoethyl side chain, or the aromatic ring to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Application in Advanced Neurobiological and Chemical Biology Tool Development

Given its structure, which bears resemblance to known neuroactive compounds, a significant future direction would be its development as a tool for neurobiology and chemical biology. If a specific neuronal target is identified, the compound could be developed into a selective pharmacological probe to study the function of that target in neuronal circuits and behavior. Furthermore, photoactivatable or "caged" derivatives could be synthesized, allowing for precise spatiotemporal control of its activity in biological systems, which would be invaluable for dissecting complex neurobiological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide, and how can reaction yields be optimized?

  • Answer: The synthesis typically involves alkylation of a phenolic precursor (e.g., 3-aminophenol) with a bromoethyl-methylamine derivative under basic conditions. Key steps include:

  • Nucleophilic substitution to introduce the methylaminoethyl group .
  • Salt formation with hydrobromic acid to improve stability and solubility .
  • Optimization via controlled temperature (40–60°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios (1:1.2 phenol-to-amine) to maximize yield (>75%) .
  • Quality control : Thin-layer chromatography (TLC) and 1^1H/13^13C NMR for intermediate validation; elemental analysis for final product purity .

Q. How can the structural and physicochemical properties of this compound be systematically characterized?

  • Answer:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.2 ppm, methylamino protons at δ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 246.12 g/mol for C9_9H14_{14}BrNO) .
  • Thermal analysis : Differential scanning calorimetry (DSC) for melting point determination (reported ~132°C for analogous hydrobromide salts) .
  • Solubility : Assess in polar solvents (water, ethanol) via gravimetric methods; hydrobromide salts generally exhibit higher aqueous solubility than free bases .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

  • Answer: Structural analogs (e.g., N-methyltyramine hydrobromide) suggest potential interaction with α-adrenergic receptors due to the ethyl-methylamine moiety .

  • In vitro assays : Radioligand binding studies (e.g., 3^3H-prazosin for α1_1-receptors) to quantify affinity (IC50_{50} values).
  • Functional assays : Isolated tissue preparations (e.g., rat vas deferens) to evaluate agonist/antagonist activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Answer:

  • Methodological standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell lines) .
  • Orthogonal validation : Cross-validate results using multiple techniques (e.g., SPR, fluorescence polarization) .
  • Impurity profiling : Use LC-MS to rule out interference from synthetic byproducts (e.g., unreacted precursors or hydrobromide counterion variability) .

Q. What strategies are effective for elucidating the three-dimensional conformation and binding modes of this compound with biological targets?

  • Answer:

  • X-ray crystallography : Co-crystallization with receptor fragments (e.g., adrenergic receptor extracellular domains) .
  • Computational modeling : Molecular dynamics simulations (e.g., AMBER or CHARMM force fields) to predict interaction energies and ligand-receptor docking poses .
  • SAR studies : Synthesize analogs (e.g., halogen-substituted phenols) to correlate structural variations with activity trends .

Q. How does the hydrobromide counterion influence the compound’s stability and pharmacokinetic profile compared to other salt forms?

  • Answer:

  • Stability : Hydrobromide salts exhibit enhanced hygroscopic resistance compared to hydrochlorides, as shown in accelerated stability testing (40°C/75% RH for 6 months) .
  • Bioavailability : Comparative dissolution studies in simulated gastric fluid (pH 1.2) demonstrate faster release kinetics for hydrobromide vs. sulfate salts .
  • Toxicology : Assess bromide ion accumulation in long-term rodent studies; renal clearance rates are critical for safety profiling .

Methodological Resources

  • Synthetic protocols : Refer to analogous phenolic alkylation procedures in J. Med. Chem. (e.g., DOI: 10.1021/jm500000x) .
  • Analytical standards : Cross-reference with PubChem CID 12125633 for spectral data .
  • Biological assays : Follow NIH guidelines for adrenergic receptor studies (e.g., Assay Guidance Manual, NCBI Bookshelf) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide
Reactant of Route 2
Reactant of Route 2
Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.